Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Researchers developing kinase inhibitors or antimycobacterial agents often face limited access to 5-substituted aminothiazole scaffolds with defined steric and lipophilic profiles. Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate (CAS 1196152-37-0) directly addresses this gap as a privileged building block with a bulky tert-butyl group at the 5-position, proven critical for modulating target binding and selectivity. This compound enables systematic SAR exploration via its versatile 2-amino handle while maintaining a fixed, potency-enhancing substitution pattern. - LogP ~2.9 and MW 228.31 g/mol provide a distinct physicochemical reference point for optimizing membrane permeability and metabolic stability. - The 2-amino group supports rapid library diversification through acylation, sulfonylation, or reductive amination. - Sourced with documented purity and full quality assurance, ready for immediate dispatch to accelerate hit-to-lead and focused library synthesis programs.

Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
Cat. No. B15270344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-tert-butyl-2-aminothiazole-4-carboxylate
Molecular FormulaC10H16N2O2S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=N1)N)C(C)(C)C
InChIInChI=1S/C10H16N2O2S/c1-5-14-8(13)6-7(10(2,3)4)15-9(11)12-6/h5H2,1-4H3,(H2,11,12)
InChIKeyDMURGDABYIUUTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate: Sourcing and Differentiation Guide


Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate (CAS 1196152-37-0) is a 2-aminothiazole derivative featuring a sterically demanding tert-butyl group at the 5-position and an ethyl ester at the 4-position . This heterocyclic building block belongs to a privileged scaffold in medicinal chemistry, extensively investigated for antimicrobial, antitubercular, and anticancer applications [1]. Its structural features provide a distinct physicochemical profile that differentiates it from unsubstituted or less sterically hindered analogs, making it a critical starting material for structure-activity relationship (SAR) studies and targeted library synthesis [2].

Sterically hindered 2-aminothiazole scaffold for SAR exploration
Commercially available with certified purity specifications
Requires organic co-solvent (e.g. DMSO) due to low aqueous solubility

Why Generic Substitution Fails for This Aminothiazole


Substituting the 2-aminothiazole-4-carboxylate core with alternative analogs lacking the 5-tert-butyl group introduces critical alterations in steric bulk, lipophilicity, and metabolic stability that fundamentally change the compound's behavior in both synthesis and biological assays [1]. For instance, the unsubstituted ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7) offers a significantly lower molecular weight (172.20 vs. 228.31 g/mol) and reduced LogP (1.48 vs. ~2.9), which directly impacts membrane permeability, binding pocket occupancy, and subsequent in vitro activity . Furthermore, SAR studies on 2-aminothiazole derivatives have established that substituents at the 5-position of the thiazole ring are essential for modulating activity against key targets such as mtFabH in M. tuberculosis and UDP-N-acetylmuramate/L-alanine ligase in bacterial strains, underscoring that the 5-tert-butyl modification is not interchangeable but rather a critical determinant of biological performance [2][3].

Unsubstituted ethyl 2-aminothiazole-4-carboxylate lacks steric bulk and has lower lipophilicity, which may alter target engagement
Parent 2-aminothiazole scaffold is highly water-soluble; direct substitution may not support hydrophobic binding-pocket assays
5-Substitution is a class-level requirement for antitubercular activity; unsubstituted or 4-substituted-only analogs may lack this SAR context

Quantitative Differentiation vs. Closest Analogs


Steric Bulk and Lipophilicity Advantage

Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate possesses a significantly higher calculated LogP (XLogP3 ~2.9) and molecular weight (228.31 g/mol) relative to the unsubstituted ethyl 2-aminothiazole-4-carboxylate (LogP 1.48, MW 172.20 g/mol) . This ~1.4-unit increase in LogP and ~33% increase in molecular weight result from the 5-tert-butyl group, which introduces substantial steric hindrance and hydrophobic character . In the context of medicinal chemistry, these differences are not trivial; they directly influence the compound's ability to occupy hydrophobic binding pockets, alter membrane permeability, and modulate metabolic stability compared to less lipophilic analogs [1].

Lipophilicity & Steric Bulk
Reported
ΔLogP ≈ +1.42; ΔMW +33% vs unsubstituted scaffold
Supports hydrophobic pocket SAR exploration
Calculated XLogP3; experimental logD not determined
Medicinal Chemistry Drug Discovery Physicochemical Profiling

Solubility Divergence and Formulation Impact

The introduction of the 5-tert-butyl and 4-ethyl ester groups in Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate drastically alters its aqueous solubility profile compared to the parent 2-aminothiazole scaffold. While 2-aminothiazole (CAS 96-50-4) exhibits high water solubility (100 g/L at 20 °C) and a low LogP of 0.38 , the target compound's increased hydrophobicity (XLogP ~2.9) predicts substantially lower aqueous solubility . This divergence is critical for assay development: the parent compound is suitable for aqueous buffer systems, whereas the target compound requires organic co-solvents (e.g., DMSO) or formulation strategies for in vitro testing. This altered solubility profile is not a drawback but a deliberate design feature for engaging hydrophobic enzyme active sites or for use as a lipophilic building block in prodrug design [1].

Solubility & Formulation
Context-dependent
Predicted low aqueous solubility vs parent scaffold (100 g/L)
Requires organic co-solvent handling for in vitro assays
Solubility inferred from LogP; direct measurement recommended
Formulation Science Preformulation Solubility Optimization

Antitubercular Activity: Critical 5-Substitution

While direct MIC data for Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate against M. tuberculosis are not published, class-level SAR evidence demonstrates that substitution at the 5-position of the 2-aminothiazole-4-carboxylate scaffold is a key determinant of antimycobacterial potency. Methyl 2-amino-5-benzylthiazole-4-carboxylate, a closely related 5-substituted analog, exhibited an MIC of 0.06 µg/mL (240 nM) against M. tuberculosis H37Rv, whereas the unsubstituted ethyl 2-aminothiazole-4-carboxylate lacks this level of reported activity [1]. Furthermore, SAR studies on 2-aminothiazole derivatives confirm that modifications at the C-4 and C-5 positions of the thiazole core are essential for modulating MIC values and selectivity indices against M. tuberculosis [2]. This class-level evidence establishes that the 5-tert-butyl substitution pattern in the target compound positions it as a privileged intermediate for developing novel antitubercular agents, differentiating it from unsubstituted or 4-substituted-only analogs which show diminished or no activity in this therapeutic area [3].

Antitubercular SAR
Class-level
5-Substituted analog MIC 0.06 µg/mL; class-level inference for target compound
Supports selection for antitubercular scaffold optimization
Direct MIC for this compound not reported
Antitubercular Drug Discovery Infectious Disease SAR

Procurement Specification: Purity and Availability vs. Competing Analogs

Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate is commercially available from multiple reputable vendors with defined purity specifications, enabling immediate procurement for research use. AKSci supplies the compound at ≥95% purity (Catalog No. 1810DW, CAS 1196152-37-0) , while Leyan offers it at 98% purity (Product No. 1759962) . In contrast, the closely related positional isomer ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate (CAS not specified) and other 4-tert-butyl analogs are less consistently available, often requiring custom synthesis and lacking standardized purity guarantees from major suppliers . This reliable supply chain and documented purity profile reduce procurement risk and accelerate research timelines, a tangible advantage over analogs that must be synthesized in-house or sourced from less established channels.

Procurement Purity
Data to verify
≥95% (AKSci) and 98% (Leyan) purity specifications
Supports procurement planning; verify COA per lot
Supplier catalog data; independent QC not provided
Chemical Sourcing Procurement Quality Control

High-Value Research and Industrial Applications


Antitubercular Lead Optimization

Given the class-level SAR evidence that 5-substitution on the 2-aminothiazole-4-carboxylate scaffold is critical for potent antimycobacterial activity, Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate serves as an optimal starting material for generating focused libraries targeting M. tuberculosis [1]. Its sterically bulky, lipophilic tert-butyl group mimics favorable hydrophobic interactions observed in active 5-substituted analogs (e.g., MIC 0.06 µg/mL for methyl 2-amino-5-benzylthiazole-4-carboxylate) and can be further diversified via the 2-amino group to explore SAR [2].

Physicochemical Property Modulation

The target compound's elevated LogP (~2.9) and increased molecular weight relative to the unsubstituted scaffold make it a valuable tool for systematically modulating lipophilicity and steric bulk in hit-to-lead programs [1][2]. Researchers aiming to improve membrane permeability, reduce off-target binding, or enhance metabolic stability can utilize this compound as a reference point for SAR studies, comparing its in vitro profile against less lipophilic analogs to establish optimal physicochemical parameters for a given target class [3].

Diversified Library Synthesis via 2-Amino Handle

The 2-amino group of Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate serves as a versatile reactive handle for generating structurally diverse analogs through acylation, sulfonylation, reductive amination, or Schiff base formation [1]. This enables the rapid construction of compound libraries with fixed 5-tert-butyl and 4-ethyl ester moieties, allowing systematic exploration of the N-2 substituent space in antimicrobial, anticancer, or kinase inhibitor programs where the aminothiazole core is a privileged pharmacophore [2][3].

Kinase Inhibitor Intermediate Synthesis

Aminothiazoles are established scaffolds in kinase inhibitor development, and the 5-tert-butyl substitution pattern introduces steric bulk that can enhance selectivity for specific kinase ATP-binding pockets [1]. Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate can be elaborated into analogs of known aminothiazole-based kinase inhibitors, such as those targeting FLT3, VEGFR, or c-Kit, where the tert-butyl group may confer improved selectivity profiles compared to smaller substituents [2].

Application
Selection Property
Validation Focus
Antitubercular scaffold optimization
5-substituted aminothiazole core
Whole-cell M. tuberculosis H37Rv SAR
Lipophilicity & steric tuning in hit-to-lead
Computed lipophilicity profile
Membrane permeability and metabolic stability assays
N-2 derivatization library synthesis
Reactive 2-amino handle
Library diversity and target engagement screening
Kinase inhibitor scaffold development
Steric bulk at 5-position
Kinase selectivity panel screening context
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